N-(but-2-yn-1-yl)furan-2-carboxamide

Description

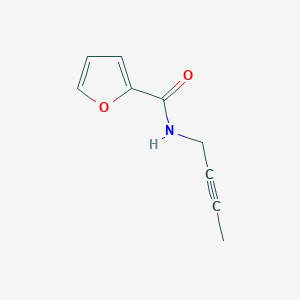

N-(but-2-yn-1-yl)furan-2-carboxamide (CAS: 1333470-23-7) is a synthetic carboxamide derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. Its structure comprises a furan-2-carboxamide core substituted with a but-2-yn-1-yl group at the amide nitrogen (Figure 1). This compound is primarily utilized in scientific research and is stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .

Properties

IUPAC Name |

N-but-2-ynylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDWPZVXIZDEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acid is commercially available or can be synthesized via oxidation or cyclization reactions involving furan precursors. Activation methods for the carboxylic acid group include:

- Conversion to acyl chlorides using thionyl chloride (SOCl₂) under reflux conditions.

- Use of carbodiimide coupling agents such as DCC, EDC, or CDI, although these methods may yield lower efficiency for some furan carboxamides.

- Employing other coupling reagents like PyBOP, HATU, or TBTU, which sometimes result in low yields (5–25%) for related compounds, as observed in anthra-furan carboxamide synthesis.

The most efficient activation for furan-2-carboxylic acid derivatives is often the formation of the acyl chloride due to its high reactivity and cleaner conversion to the amide.

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

3.1. Amide Bond Formation via Acyl Chloride Route

The preferred method involves preparing furan-2-carbonyl chloride by treating furan-2-carboxylic acid with thionyl chloride under reflux, followed by reaction with but-2-yn-1-amine:

- Step 1: Furan-2-carboxylic acid is refluxed with excess thionyl chloride in an inert solvent like benzene or dichloromethane to form furan-2-carbonyl chloride.

- Step 2: The freshly prepared acyl chloride is reacted with but-2-yn-1-amine in anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the evolved HCl.

- Step 3: The reaction mixture is worked up by aqueous extraction and purified, typically by column chromatography.

This method yields the target amide in good to excellent yields (typically 60–80%) and is favored due to the stability of the acyl chloride intermediate and the high nucleophilicity of the amine.

3.2. Alternative Coupling Methods

Other coupling methods include:

- Carbodiimide-mediated coupling (DCC, EDC) with furan-2-carboxylic acid and but-2-yn-1-amine. These methods can be used but may require additives like HOBt or DMAP to improve yield and reduce side reactions.

- Microwave-assisted protocols for amide bond formation have been reported for related heterocyclic carboxamides, providing high yields and shorter reaction times.

Incorporation of the But-2-yn-1-yl Group

The but-2-yn-1-yl substituent is an alkyne-containing side chain that can be introduced by:

- Direct use of commercially available but-2-yn-1-amine as the nucleophile in the amide coupling step.

- Alternatively, synthesis of but-2-yn-1-amine via known organic transformations such as reduction of the corresponding nitrile or amination of but-2-ynal derivatives, followed by purification.

The alkyne functionality is sensitive and requires anhydrous and inert conditions to prevent side reactions like polymerization or oxidation.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- The acyl chloride method remains the most reliable for preparing this compound with high purity and yield.

- Carbodiimide methods often require optimization with additives and careful control of reaction conditions to minimize urea byproducts.

- Microwave-assisted synthesis offers a promising alternative for scalable and rapid synthesis, though specific protocols for this compound are yet to be fully reported.

- The alkyne moiety in but-2-yn-1-yl requires careful handling to avoid side reactions; inert atmosphere and dry solvents enhance reproducibility.

- Purification is typically achieved by silica gel chromatography using non-polar to moderately polar eluents due to the compound’s solubility profile.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acyl chloride coupling | SOCl₂, but-2-yn-1-amine, base | High reactivity, good yield | Requires handling of SOCl₂ | 60–80 |

| Carbodiimide coupling | DCC/EDC, HOBt, but-2-yn-1-amine | Mild conditions | Lower yield, side products | 40–70 |

| Microwave-assisted coupling | Microwave, minimal solvent | Rapid, high yield | Protocols less established | 70–95 (related) |

Chemical Reactions Analysis

Types of Reactions

N-(but-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce a wide range of substituted furan compounds .

Scientific Research Applications

Organic Synthesis

N-(but-2-yn-1-yl)furan-2-carboxamide serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions. The presence of both the furan moiety and the alkyne group enhances its reactivity, making it suitable for further functionalization and derivatization.

Antibiofilm Activity

Recent studies have highlighted the potential of furan derivatives, including this compound, in combating biofilms formed by pathogenic bacteria such as Pseudomonas aeruginosa. Research indicates that modifications of furan-based compounds can exhibit significant antibiofilm activity, suggesting that this compound could be explored further in this context .

Case Study 1: Antibiofilm Activity Evaluation

A study conducted on various furan derivatives demonstrated that certain modifications could lead to enhanced antibiofilm properties against Pseudomonas aeruginosa. While specific data on this compound was not provided, the findings suggest that compounds with similar structures can effectively inhibit biofilm formation and reduce virulence factors such as pyocyanin and proteases .

Case Study 2: Potential Therapeutic Applications

Research into related furan derivatives has shown promise in anti-inflammatory and analgesic activities. For instance, studies on structurally similar compounds revealed their ability to reduce pro-inflammatory cytokines and pain responses in animal models. This suggests that N-(but-2-yn-1-y)furan-2-carboxamide may also possess similar therapeutic properties worth investigating further .

Mechanism of Action

The mechanism of action of N-(but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and the carboxamide group play crucial roles in these interactions, potentially binding to enzymes or receptors in biological systems . The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s bioactivity and therapeutic potential .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- Electron-withdrawing groups (e.g., bromo in N-(4-bromophenyl)furan-2-carboxamide) enhance electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions with yields up to 94% . Conversely, bulky or electron-poor groups reduce yields (e.g., 38% in compound 5b due to steric hindrance) .

- Heterocyclic substituents (e.g., 1,3,4-thiadiazol-2-yl) confer potent enzymatic inhibition. The thiadiazolyl analog exhibits nanomolar IC₅₀ values against VEGFR-2, critical for anticancer drug development .

Structural Insights

- Planarity and Intramolecular Interactions : In N-(2-nitrophenyl)furan-2-carboxamide, the nitro group disrupts planarity via N1⋯O3 hydrogen bonding (2.615 Å) , contrasting with planar analogs like 2NPCB .

Biological Activity

N-(but-2-yn-1-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and an alkyne moiety, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 189.22 g/mol. The presence of the furan ring is critical as it can interact with various biological targets, influencing cellular pathways.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The furan moiety can modulate the activity of enzymes by binding to their active sites or allosteric sites.

- Cellular Pathway Interference : It may disrupt cellular signaling pathways, which can lead to apoptosis in cancer cells or inhibition of microbial growth.

- Histone Acetyltransferase Inhibition : Preliminary studies indicate that this compound may inhibit histone acetyltransferases, affecting gene expression related to cancer progression.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of furan-containing compounds exhibit significant antibacterial activity against various strains, including E. coli and S. aureus. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 230–280 μg/mL against these pathogens .

Anticancer Potential

The anticancer activity of this compound has been evaluated using various cancer cell lines, including HepG2 (liver cancer), Huh7 (hepatocellular carcinoma), and MCF-7 (breast cancer). In vitro studies revealed that certain derivatives led to reduced cell viability, indicating potent anticancer effects. For example:

| Compound | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 4d | 33.29 | HepG2 |

| 4a | 35.01 | HepG2 |

| 4b | 37.31 | HepG2 |

| 4c | 39.22 | HepG2 |

| Doxorubicin (control) | 0.62 | HepG2 |

These results suggest that modifications on the furan ring can enhance anticancer activity, with electron-donor substituents improving efficacy .

Study on Structure–Activity Relationship (SAR)

A comprehensive study analyzed various derivatives of furan-containing compounds to determine their SAR concerning anticancer activity. The presence of electron-donating groups was correlated with increased potency against cancer cell lines, while electron-withdrawing groups tended to reduce activity .

Hemolytic Activity Assessment

In addition to anticancer and antimicrobial properties, the hemolytic activity of synthesized derivatives was evaluated to assess their safety profile. For example:

| Compound | Hemolysis (%) |

|---|---|

| 4a | 2.60 |

| 4b | 4.12 |

| 4c | 4.84 |

| 4d | 4.56 |

| 4e | Most toxic (highest hemolysis) |

These findings indicate that while some compounds exhibit promising biological activity, their safety profiles must be carefully considered in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(but-2-yn-1-yl)furan-2-carboxamide and its derivatives?

- Methodology :

- Nucleophilic substitution : React furan-2-carbonyl chloride with propargylamine derivatives under anhydrous conditions. For example, reflux in methylene chloride with bromine for halogenated analogs .

- Fusion synthesis : Mix 2-furoyl chloride with substituted amines (e.g., 2-aminoanthraquinone) at 120°C for 18 hours, followed by recrystallization .

- Cross-coupling : Use Suzuki-Miyaura coupling to introduce aryl groups to the furan-carboxamide backbone .

- Key considerations : Solvent choice (e.g., acetonitrile for reflux ), stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Primary methods :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, furan protons appear at δ 6.5–7.5 ppm, while alkyne protons are absent (terminal alkynes show C≡C-H at ~δ 2.0–3.0 ppm) .

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. Thiourea derivatives exhibit C=S (~1250 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via ESI-MS or EI-MS .

Q. What are the reported biological or functional activities of furan-2-carboxamide derivatives?

- Fungicidal activity : N-acetonyl-substituted analogs inhibit phytopathogenic fungi via disruption of membrane integrity .

- Corrosion inhibition : Derivatives with morpholine substituents show efficacy for brass in HCl (e.g., 85% inhibition at 0.1 mM) .

- Chemopreventive potential : Induction of NQO1 enzyme activity in cancer models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in furan-carboxamide synthesis?

- Variables to test :

- Temperature : Higher temps (120°C) favor fusion synthesis but may degrade thermally sensitive substituents .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl derivatives .

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution kinetics .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

- Case study : In N-(2-nitrophenyl)furan-2-carboxamide, intramolecular H-bonding between the nitro group and amide nitrogen causes unexpected planarity deviations, altering NMR shifts .

- Resolution strategies :

- Perform 2D NMR (COSY, NOESY) to confirm spatial interactions.

- Compare with X-ray crystallography data to validate conformational preferences .

Q. What computational approaches are suitable for predicting the reactivity and bioactivity of furan-carboxamides?

- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites for corrosion inhibition studies .

- Molecular docking : Screen derivatives against fungal VEGFR-2 or bacterial targets (e.g., MRSA) using AutoDock Vina .

- MD simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories .

Q. How can substituent effects be systematically studied to design derivatives with enhanced biological activity?

- Substituent libraries :

- Electron-withdrawing groups (e.g., -NO₂, -Br): Increase antifungal potency by enhancing electrophilicity .

- Bulkier groups (e.g., biphenyl, naphthyl): Improve binding to hydrophobic enzyme pockets .

Q. What safety and regulatory considerations apply to handling this compound?

- Toxicity : While not classified as psychoactive, structurally related compounds (e.g., furanylfentanyl) are regulated under controlled substance laws. Always consult local regulations .

- Handling protocols : Use fume hoods, PPE, and avoid inhalation/contact. No FDA approval exists for human use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.